Acide 10-hydroxy-2-décénoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

In chemistry, royal jelly acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, royal jelly acid is known to promote the growth and differentiation of neural stem cells. It has been studied for its potential in neurogenesis and neuroprotection .

Medicine

In medicine, royal jelly acid exhibits anti-tumor, anti-inflammatory, and immunomodulatory properties. It is being researched for its potential in treating various conditions, including cancer and neurodegenerative diseases .

Industry

Industrially, royal jelly acid is used in cosmetics and skincare products due to its anti-aging and skin-regenerating properties. It is also explored for its potential in food preservation due to its antimicrobial activity .

Mécanisme D'action

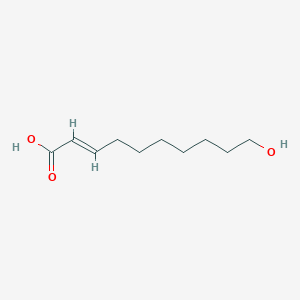

10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique medium-chain fatty acid found in royal jelly. It has been associated with various health benefits due to its unique properties .

Target of Action

10-HDA primarily targets the Free Fatty Acid Receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. By binding to FFAR4, 10-HDA inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby attenuating the induction of the Nuclear Factor of Activated T cells (NFAT) c1 . This action inhibits bone resorption, which could be beneficial in conditions like osteoporosis .

Mode of Action

10-HDA interacts with its targets by binding to the FFAR4 receptor on osteoclasts . This binding inhibits RANKL, a key regulator of osteoclast differentiation and activation . The inhibition of RANKL leads to the attenuation of NFAT c1 induction, a master regulator of osteoclastogenesis . This interaction results in the inhibition of bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by 10-HDA is the RANKL-RANK signaling pathway involved in bone metabolism . By inhibiting RANKL, 10-HDA disrupts this pathway, leading to a decrease in osteoclast differentiation and activity, and thus, a decrease in bone resorption .

Pharmacokinetics

A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, found that these fatty acids are metabolized to dicarboxylate and absorbed into the circulation . Enzyme treatment increased the absorption of these fatty acids .

Result of Action

The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in the differentiation and activity of osteoclasts . This results in a decrease in bone resorption, which could potentially be beneficial in conditions like osteoporosis . Additionally, 10-HDA has been shown to possess various biological activities, such as antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .

Action Environment

The action of 10-HDA can be influenced by various environmental factors. For instance, the presence of certain enzymes can increase the absorption of 10-HDA . Additionally, the efficacy of 10-HDA may be influenced by the presence of other compounds in the environment.

Analyse Biochimique

Biochemical Properties

10-Hydroxy-2-decenoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it promotes neurogenesis of neural stem/progenitor cells, which are capable of differentiating into neurons, astrocytes, or oligodendrocytes . It also exhibits anti-inflammatory, antioxidant, and gut microbiota modulation activities .

Cellular Effects

10-Hydroxy-2-decenoic acid has significant effects on various types of cells and cellular processes. It has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells and has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .

Molecular Mechanism

10-Hydroxy-2-decenoic acid exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the NF-κB pathway, which is primarily in response to prototypical pro-inflammatory cytokines . It also enhances glucose metabolism via the PI3K/AKT signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, 10-Hydroxy-2-decenoic acid has been shown to have long-term effects on cellular function. For example, it has been found to significantly reduce the biofilm viability and effectively eradicate mature biofilms .

Dosage Effects in Animal Models

The effects of 10-Hydroxy-2-decenoic acid vary with different dosages in animal models. For instance, it has been shown to reduce fasting blood glucose and increase insulin levels in diabetic mice when administered at a dosage of 100 mg per kg body weight .

Metabolic Pathways

10-Hydroxy-2-decenoic acid is involved in various metabolic pathways. It has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .

Transport and Distribution

It has been shown to be transported and distributed effectively in animal models when administered orally .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 10-hydroxy-2-décénoïque implique généralement la condensation aldolique de dérivés de l'acide décanoïque. Une méthode courante comprend la réaction de l'acide 10-hydroxydécanoïque avec l'acétaldéhyde en conditions basiques pour former le produit souhaité. La réaction est généralement effectuée en présence d'une base forte comme l'hydroxyde de sodium à des températures élevées .

Méthodes de production industrielles

La production industrielle de l'acide royal de la gelée repose principalement sur l'extraction de la gelée royale. Le processus implique la collecte de gelée royale dans les colonies d'abeilles, suivie d'une purification par des techniques telles que l'extraction par solvant, la cristallisation et la chromatographie pour isoler l'this compound .

Analyse Des Réactions Chimiques

Types de réactions

L'acide royal de la gelée subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : La réduction de la double liaison peut produire des acides gras saturés.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution pour former des esters ou des éthers.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone est une méthode typique.

Substitution : Les chlorures d'acide ou les anhydrides sont souvent utilisés pour les réactions d'estérification.

Principaux produits

Oxydation : Acide 10-oxo-2-décénoïque.

Réduction : Acide 10-hydroxydécanoïque.

Substitution : Divers esters et éthers en fonction des substituants utilisés.

Applications de la recherche scientifique

Chimie

En chimie, l'acide royal de la gelée est utilisé comme précurseur pour synthétiser divers composés bioactifs. Sa structure unique en fait un intermédiaire précieux dans la synthèse organique .

Biologie

Biologiquement, l'acide royal de la gelée est connu pour favoriser la croissance et la différenciation des cellules souches neuronales. Il a été étudié pour son potentiel en neurogenèse et en neuroprotection .

Médecine

En médecine, l'acide royal de la gelée présente des propriétés antitumorales, anti-inflammatoires et immunomodulatrices. Il est à l'étude pour son potentiel dans le traitement de diverses affections, notamment le cancer et les maladies neurodégénératives .

Industrie

Industriellement, l'acide royal de la gelée est utilisé dans les produits cosmétiques et de soin de la peau en raison de ses propriétés anti-âge et de régénération cutanée. Il est également étudié pour son potentiel dans la conservation des aliments en raison de son activité antimicrobienne .

Mécanisme d'action

L'acide royal de la gelée exerce ses effets par le biais de diverses cibles moléculaires et voies. Il favorise la neurogenèse en activant la voie PI3K/Akt, qui est essentielle à la survie et à la croissance cellulaires. Ses effets anti-inflammatoires sont médiés par l'inhibition des cytokines pro-inflammatoires et de la voie NF-κB .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 10-hydroxydécanoïque : Un analogue saturé de l'acide royal de la gelée.

Acide 2-décénoïque : Manque le groupe hydroxyle présent dans l'acide royal de la gelée.

Acide 10-oxo-2-décénoïque : Une forme oxydée de l'acide royal de la gelée.

Unicité

L'acide royal de la gelée est unique en raison de sa configuration spécifique du groupe hydroxyle et de la double liaison, qui confère des activités biologiques distinctes non observées dans ses analogues. Sa capacité à favoriser la neurogenèse et ses propriétés anti-inflammatoires sont particulièrement remarquables .

Propriétés

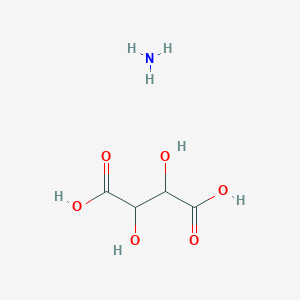

IUPAC Name |

(E)-10-hydroxydec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZHVUGQROELI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045504 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-05-4 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14113-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-10-Hydroxy-2-decenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

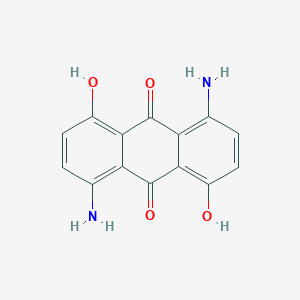

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)